Cas no 7038-40-6 (2-Amino-4-trifluoromethylphenyl Disulfide)

2-Amino-4-trifluoromethylphenyl disulfide is a specialized organic compound featuring a disulfide bridge (–S–S–) linked to an aromatic ring substituted with an amino group and a trifluoromethyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for constructing sulfur-containing frameworks or as an intermediate in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group offers a site for further functionalization. Its disulfide bond enables participation in redox reactions or serves as a protecting group. The compound is suited for applications requiring precise control over molecular architecture, such as ligand design or material science.
2-Amino-4-trifluoromethylphenyl Disulfide structure
7038-40-6 structure
Product Name:2-Amino-4-trifluoromethylphenyl Disulfide
CAS No:7038-40-6
MF:C14H10F6N2S2
MW:384.363021373749
CID:3036769
PubChem ID:12699923
Update Time:2025-06-07

2-Amino-4-trifluoromethylphenyl Disulfide Chemical and Physical Properties

Names and Identifiers

    • 6,6'-disulfanediylbis(3-trifluoromethyl)aniline
    • bis-(2-amino-4-trifluoromethylfenil)disolfuro;2-amino-4-trifluoromethylthiophenol disulfide;2,2'-Diamino-4,4'-di-(trifluormethyl)diphenyldisulfid;bis(2-amino-4-trifluoromethylphenyl) disulfide;
    • HXDWRMYKQPNWEP-UHFFFAOYSA-N
    • AKOS005067046
    • 2,2'-Diamino-4,4'-di(trifluoromethyl)diphenyl disulfide
    • 2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline
    • 2,2'-Dithiobis[5-(trifluoromethyl)benzenamine]
    • Benzenamine, 2,2'-dithiobis[5-(trifluoromethyl)-
    • 6PZ443UE6J
    • m-Toluidine, 6,6'-dithiobis[alpha,alpha,alpha-trifluoro-
    • 7038-40-6
    • 2-Amino-4-trifluoromethylphenyl disulfide
    • SCHEMBL17986789
    • 2-Amino-4-trifluoromethylphenyl Disulfide
    • Inchi: 1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2
    • InChI Key: HXDWRMYKQPNWEP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CC=1N)SC1C=CC(C(F)(F)F)=CC=1N

Computed Properties

  • Exact Mass: 384.01900
  • Monoisotopic Mass: 384.01895965Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • PSA: 102.64000
  • LogP: 6.85040

2-Amino-4-trifluoromethylphenyl Disulfide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A631270-100mg
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2-Amino-4-trifluoromethylphenyl Disulfide Related Literature

Additional information on 2-Amino-4-trifluoromethylphenyl Disulfide

Professional Introduction to Compound with CAS No 7038-40-6 and Product Name: 6,6'-disulfanediylbis(3-trifluoromethyl)aniline

The compound with the CAS number 7038-40-6 and the product name 6,6'-disulfanediylbis(3-trifluoromethyl)aniline represents a significant advancement in the field of specialty chemicals and pharmaceutical intermediates. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The presence of multiple functional groups, including sulfide bridges and trifluoromethyl substituents, imparts distinct chemical properties that make it a valuable building block for various chemical syntheses.

At the heart of this compound's appeal lies its molecular architecture. The 6,6'-disulfanediylbis(3-trifluoromethyl)aniline structure consists of two aniline units linked by a disulfide bridge, with each aniline ring substituted with a trifluoromethyl group at the 3-position. This configuration not only enhances the compound's stability but also introduces electron-withdrawing effects that can influence its reactivity in subsequent chemical transformations. The sulfide bridges provide a site for further functionalization, allowing chemists to tailor the compound for specific applications.

In recent years, there has been growing interest in the development of novel compounds with fluorine-containing substituents due to their ability to modulate biological activity and improve pharmacokinetic properties. The trifluoromethyl group, in particular, is well-known for its ability to increase metabolic stability and binding affinity in drug molecules. This feature has made compounds like 6,6'-disulfanediylbis(3-trifluoromethyl)aniline attractive candidates for use in pharmaceutical research and development. Researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic compounds.

The synthesis of 6,6'-disulfanediylbis(3-trifluoromethyl)aniline involves a series of carefully orchestrated chemical reactions that highlight the compound's complexity and sophistication. The process typically begins with the preparation of 3-trifluoromethyl aniline, which is then coupled with a disulfide precursor to form the desired bis-sulfide linkage. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity. These methods underscore the importance of precision in handling such sensitive compounds and demonstrate the expertise required to produce them on an industrial scale.

One of the most compelling aspects of 6,6'-disulfanediylbis(3-trifluoromethyl)aniline is its potential applications in material science. Beyond its role as a pharmaceutical intermediate, this compound has shown promise as a component in advanced polymers and coatings. The electron-deficient nature of its structure makes it suitable for use in conductive polymers and organic electronic materials. Additionally, its thermal stability and resistance to degradation make it an ideal candidate for high-performance applications where durability is paramount.

Recent studies have also explored the biological activity of derivatives of 6,6'-disulfanediylbis(3-trifluoromethyl)aniline. Researchers have synthesized various analogs to investigate their interactions with biological targets such as enzymes and receptors. These studies have revealed that subtle modifications to the molecular structure can significantly alter biological activity. For instance, replacing one of the trifluoromethyl groups with another substituent can enhance or diminish binding affinity depending on the specific target molecule. This underscores the importance of structural optimization in drug design.

The environmental impact of producing and using 6,6'-disulfanediylbis(3-trifluoromethyl)aniline is another critical consideration. While fluorinated compounds offer numerous benefits in terms of chemical stability and performance, their environmental footprint must be carefully managed. Manufacturers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during synthesis. Additionally, efforts are underway to develop more sustainable methods for disposing of or recycling these compounds at the end of their useful life.

In conclusion, 6,6'-disulfanediylbis(3-trifluoromethyl)aniline (CAS No 7038-40-6) represents a remarkable achievement in synthetic chemistry with far-reaching implications for pharmaceuticals and materials science. Its unique structure and versatile reactivity make it a valuable tool for researchers seeking to develop new drugs or advanced materials. As our understanding of fluorinated compounds continues to grow, this compound will undoubtedly play an increasingly important role in future scientific endeavors.

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